molecular formula C11H11ClO B8366400 (4-Chlorophenyl)isopropylketene

(4-Chlorophenyl)isopropylketene

Cat. No.: B8366400
M. Wt: 194.66 g/mol
InChI Key: LSZVSCXZSRXVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)isopropylketene is a reactive ketene derivative characterized by a 4-chlorophenyl group and an isopropyl substituent attached to the ketene core (RC=C=O). Ketenes are highly electrophilic intermediates widely used in organic synthesis, particularly in cycloadditions and polymerizations.

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

InChI

InChI=1S/C11H11ClO/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8H,1-2H3

InChI Key

LSZVSCXZSRXVOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Evidence from halogenated maleimide derivatives (Table 1) reveals that the size of the halogen (F, Cl, Br, I) has minimal impact on inhibitory activity against monoacylglycerol lipase (MGL). For example:

  • N-(4-fluorophenyl)maleimide (19) : IC₅₀ = 5.18 μM
  • N-(4-chlorophenyl)maleimide (22) : IC₅₀ = 7.24 μM
  • N-(4-bromophenyl)maleimide (25) : IC₅₀ = 4.37 μM
  • N-(4-iodophenyl)maleimide (28) : IC₅₀ = 4.34 μM

This suggests that electronic effects (e.g., electron-withdrawing capacity of Cl) may outweigh steric considerations in bioactivity. Extrapolating to (4-Chlorophenyl)isopropylketene, the 4-Cl substituent could similarly enhance electrophilicity without significantly hindering molecular interactions .

Table 1: Halogen Effects on Maleimide Inhibitory Activity
Compound Halogen IC₅₀ (μM)
N-(4-fluorophenyl)maleimide F 5.18
N-(4-chlorophenyl)maleimide Cl 7.24
N-(4-bromophenyl)maleimide Br 4.37
N-(4-iodophenyl)maleimide I 4.34

Aryl Group Variations in Bioactive Compounds

Pyridine derivatives containing 4-chlorophenyl groups, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, exhibit superior insecticidal activity against cowpea aphids compared to acetamiprid, a commercial insecticide. This highlights the role of 4-chlorophenyl in enhancing bioactivity, likely through improved target binding or metabolic stability . By analogy, this compound may exhibit similar advantages in agrochemical applications, though its reactivity as a ketene would require stabilization for practical use.

Table 2: Insecticidal Activity of Chlorophenyl-Containing Pyridine Derivatives
Compound Aphid Mortality (%) Reference
N-(4-chlorophenyl)pyridine derivative (2) 92
Acetamiprid (Control) 78

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